![molecular formula C16H24N2S B4667931 4-benzyl-N-propyl-1-piperidinecarbothioamide](/img/structure/B4667931.png)
4-benzyl-N-propyl-1-piperidinecarbothioamide
Overview
Description
4-benzyl-N-propyl-1-piperidinecarbothioamide, also known as BTCP, is a synthetic compound that has been used in scientific research for its potential therapeutic effects.
Scientific Research Applications
4-benzyl-N-propyl-1-piperidinecarbothioamide has been primarily used in scientific research for its potential therapeutic effects on neurological disorders such as Parkinson's disease and drug addiction. It has been shown to have dopaminergic and anti-dopaminergic effects, which may be beneficial for treating Parkinson's disease. Additionally, 4-benzyl-N-propyl-1-piperidinecarbothioamide has been shown to have anti-addictive effects on cocaine and methamphetamine, making it a potential treatment for drug addiction.
Mechanism of Action
4-benzyl-N-propyl-1-piperidinecarbothioamide acts as a dopamine transporter blocker, which increases the levels of dopamine in the brain. It also acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may be beneficial for treating neurological disorders.
Biochemical and Physiological Effects:
4-benzyl-N-propyl-1-piperidinecarbothioamide has been shown to increase locomotor activity in animals, as well as increase dopamine levels in the brain. It has also been shown to decrease the reinforcing effects of cocaine and methamphetamine, indicating its potential as an anti-addictive agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzyl-N-propyl-1-piperidinecarbothioamide in lab experiments is its specificity for dopamine transporter and NMDA receptors, allowing for targeted research. However, its potential neurotoxicity and limited solubility may limit its use in certain experiments.
Future Directions
Future research on 4-benzyl-N-propyl-1-piperidinecarbothioamide could focus on its potential therapeutic effects for other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, research could explore the potential use of 4-benzyl-N-propyl-1-piperidinecarbothioamide as an anti-addictive agent for other drugs of abuse. Further studies could also investigate the potential neurotoxicity and long-term effects of 4-benzyl-N-propyl-1-piperidinecarbothioamide use.
properties
IUPAC Name |
4-benzyl-N-propylpiperidine-1-carbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c1-2-10-17-16(19)18-11-8-15(9-12-18)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTIOBQBCMJYFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)N1CCC(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.